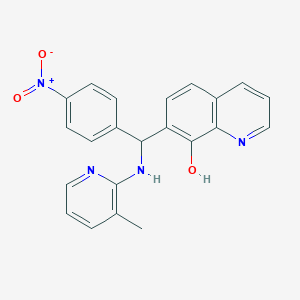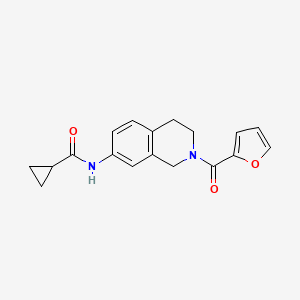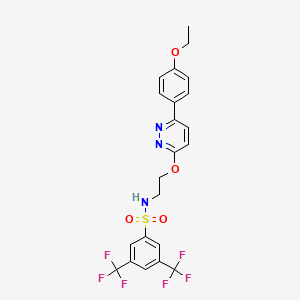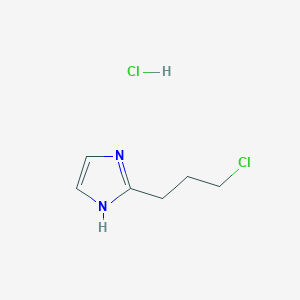![molecular formula C9H16ClNO3 B2390852 Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate CAS No. 928025-34-7](/img/structure/B2390852.png)
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate, also known as M2CAM, is a versatile and important compound in the field of organic synthesis. It is a versatile reagent in organic synthesis and has been widely used for the synthesis of a variety of organic compounds. In recent years, it has also been used in scientific research applications, such as biochemical and physiological studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has been widely used in scientific research applications due to its unique properties. It has been used in studies of the structure and function of proteins, as well as in studies of the molecular mechanisms of action of drugs and other compounds. It has also been used in studies of the metabolism of carbohydrates and other metabolic processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is based on its ability to interact with proteins and other molecules. It binds to proteins and other molecules, altering their structure and function, and is also able to inhibit enzymes. This makes it useful for studying the structure and function of proteins and other molecules, as well as for studying the molecular mechanisms of action of drugs and other compounds.
Biochemical and Physiological Effects
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available for use in research. Additionally, it is relatively non-toxic and has low potential for causing side effects. On the other hand, it is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has a variety of potential future applications. For example, it could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. It could also be used in the development of new biocatalysts, as it has been shown to be able to bind to proteins and other molecules and alter their structure and function. Additionally, it could be used in the development of new diagnostic tests, as it has been shown to be able to inhibit enzymes. Finally, it could be used in the development of new food additives, as it has been shown to be able to inhibit the growth of certain bacteria.
Synthesemethoden
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate can be synthesized from the reaction of methyl 2-chloroacetamido-4-methylpentanoate with sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 60°C and is complete within 1 hour. The product is then purified by recrystallization and dried to obtain the desired compound.
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRVKKCOPEPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)





![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)